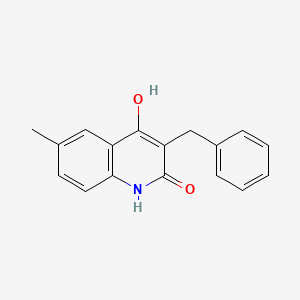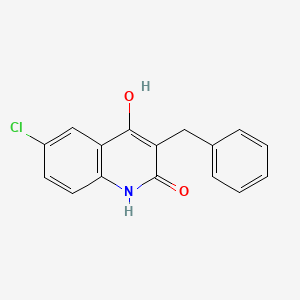
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as HPMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPMC belongs to the class of coumarin derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its effects by modulating various signaling pathways in the body. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. Additionally, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes.
Biochemical and Physiological Effects:
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. Moreover, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its low toxicity, high stability, and ease of synthesis. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one can also be easily modified to produce analogs with improved pharmacological properties. However, the limitations of using 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its poor solubility in water and its limited bioavailability.
将来の方向性
The potential therapeutic applications of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one are vast, and there are many future directions for research. One area of research is the development of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one analogs with improved pharmacological properties. Another area of research is the investigation of the role of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in the treatment of liver diseases. Moreover, the role of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one in the treatment of neurological disorders such as Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-tumor properties. The mechanism of action of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it has been proposed that 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its effects by modulating various signaling pathways in the body. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects and has many advantages and limitations for lab experiments. Finally, there are many future directions for research on 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one, including the development of novel drug delivery systems and the investigation of its role in the treatment of liver diseases and neurological disorders.
合成法
The synthesis of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation reaction of 4-hydroxycoumarin and pyrrolidine in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and subsequent purification. The yield of 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reagents.
科学的研究の応用
4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, 4-hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have a protective effect on the liver and can be used for the treatment of liver diseases.
特性
IUPAC Name |
4-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-10-5-1-2-6-12(10)18-14(17)11(13)9-15-7-3-4-8-15/h1-2,5-6,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVSJSFNUXSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(1-pyrrolidinylmethyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


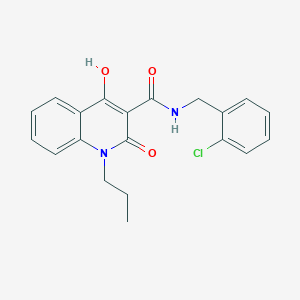
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
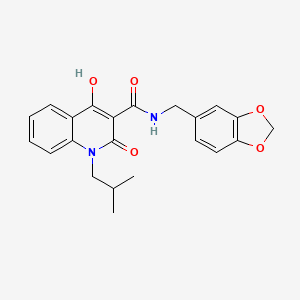
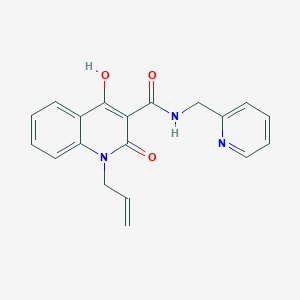
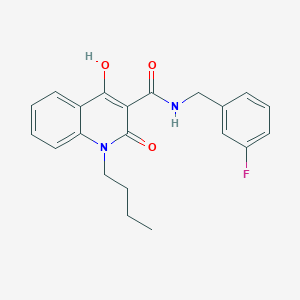
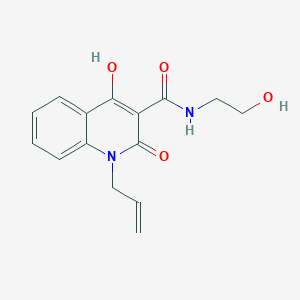
![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
